2-[1-(Methylsulfanyl)ethyl]oxolane
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Overview
Description
2-[1-(Methylsulfanyl)ethyl]oxolane is a heterocyclic organic compound featuring a five-membered oxolane ring with a methylsulfanyl group attached to the ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Methylsulfanyl)ethyl]oxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is carried out at room temperature, ensuring stereospecificity and high conversion rates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of commercial manganese dioxide as a heterogeneous reagent in packed reactors has been reported to facilitate the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions: 2-[1-(Methylsulfanyl)ethyl]oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions may vary.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Oxazoles are the primary products formed from oxidation reactions.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(Methylsulfanyl)ethyl]oxolane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a solvent and reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Methylsulfanyl)ethyl]oxolane involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
2-Methyloxolane: A similar compound with a methyl group instead of a methylsulfanyl group.
Oxazoles: Compounds with a similar oxolane ring structure but different substituents.
Uniqueness: 2-[1-(Methylsulfanyl)ethyl]oxolane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other oxolane derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
105679-06-9 |
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Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2-(1-methylsulfanylethyl)oxolane |
InChI |
InChI=1S/C7H14OS/c1-6(9-2)7-4-3-5-8-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
NSMMECWJXPVFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCO1)SC |
Origin of Product |
United States |
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